4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
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Description
4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a useful research compound. Its molecular formula is C15H19N5 and its molecular weight is 269.352. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- N-isopropyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine is involved in the synthesis of various pyrazolo-pyrimidine derivatives, which have potential applications in medicinal chemistry and material science. For instance, El-Essawy (2010) reported the synthesis of various hydroxypyrido pyrazolo pyrimidine derivatives, showcasing the compound's versatility in forming different chemical structures (El-Essawy, 2010).
Biological Activities
- The compound and its derivatives exhibit a range of biological activities. Titi et al. (2020) explored pyrazole derivatives for their potential antitumor, antifungal, and antibacterial activities, indicating the compound's relevance in developing pharmacologically active agents (Titi et al., 2020).
- Hassaneen et al. (2019) investigated pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives for their cytotoxic and antimicrobial properties, highlighting the compound's utility in cancer and infection research (Hassaneen et al., 2019).
Pharmacological Applications
- In pharmacology, pyrazolo[3,4-d]pyrimidines, a class to which the compound belongs, have been studied for various inhibitory activities. Aydin et al. (2021) synthesized derivatives to evaluate their inhibition properties against acetylcholinesterase and carbonic anhydrase, suggesting the compound's potential in developing treatments for related disorders (Aydin, Anil, & Demir, 2021).
Structural Analysis and Drug Design
- The compound's derivatives have been structurally analyzed for designing new drugs. Harden et al. (1991) studied pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine for their adenosine receptor affinity, contributing to the design of receptor-targeted drugs (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Antifungal Applications
- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has also been linked to antimicrobial and antifungal activities. Rahmouni et al. (2014) reported the synthesis of these compounds and evaluated their antibacterial activity, demonstrating the compound's potential in developing new antimicrobial agents (Rahmouni et al., 2014).
Properties
IUPAC Name |
4,11,13-trimethyl-N-propan-2-yl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-8(2)16-12-7-11(5)18-15-13-9(3)6-10(4)17-14(13)19-20(12)15/h6-8,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNOXYZKFMYAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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